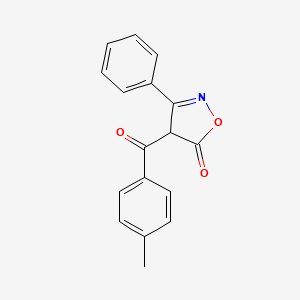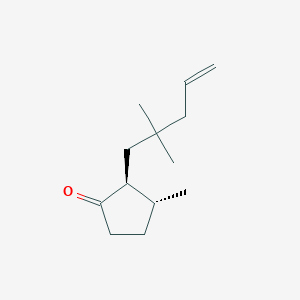
Cyclopentanone, 2-(2,2-dimethyl-4-pentenyl)-3-methyl-, trans-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopentanone, 2-(2,2-dimethyl-4-pentenyl)-3-methyl-, trans- is an organic compound belonging to the class of cyclopentanones. These compounds are characterized by a cyclopentane ring with a ketone functional group. The specific structure of this compound includes additional alkyl and alkenyl substituents, which can influence its chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of cyclopentanone derivatives typically involves the following steps:
Aldol Condensation: This reaction involves the condensation of an aldehyde or ketone with another carbonyl compound in the presence of a base to form a β-hydroxy ketone, which can then be dehydrated to form an α,β-unsaturated ketone.
Cyclization: The formation of the cyclopentane ring can be achieved through intramolecular aldol condensation or other cyclization reactions.
Functional Group Modification:
Industrial Production Methods
Industrial production of such compounds often involves optimized versions of the above synthetic routes, with a focus on yield, purity, and cost-effectiveness. Catalysts and specific reaction conditions are employed to enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: Cyclopentanone derivatives can undergo oxidation reactions to form carboxylic acids or other oxidized products.
Reduction: Reduction reactions can convert the ketone group to an alcohol or other reduced forms.
Substitution: Various nucleophilic or electrophilic substitution reactions can introduce new substituents into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides, and other electrophiles or nucleophiles.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Applications De Recherche Scientifique
Chemistry
Synthesis of Complex Molecules: Used as intermediates in the synthesis of more complex organic molecules.
Catalysis: Employed in catalytic reactions to facilitate the formation of desired products.
Biology and Medicine
Pharmaceuticals: Potential use in the development of drugs due to its unique structure and reactivity.
Biological Studies: Used in studies to understand the interaction of organic compounds with biological systems.
Industry
Material Science: Utilized in the production of polymers and other materials.
Mécanisme D'action
The mechanism of action of cyclopentanone derivatives involves their interaction with specific molecular targets, such as enzymes or receptors. The presence of the ketone group and other substituents can influence their binding affinity and reactivity. The pathways involved may include enzyme inhibition, receptor activation, or other biochemical interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopentanone: The parent compound with a simpler structure.
2-Methylcyclopentanone: A derivative with a single methyl group.
2,2-Dimethylcyclopentanone: A derivative with two methyl groups at the same position.
Uniqueness
Cyclopentanone, 2-(2,2-dimethyl-4-pentenyl)-3-methyl-, trans- is unique due to its specific substituents, which can impart distinct chemical and physical properties
Propriétés
Numéro CAS |
184698-88-2 |
|---|---|
Formule moléculaire |
C13H22O |
Poids moléculaire |
194.31 g/mol |
Nom IUPAC |
(2S,3R)-2-(2,2-dimethylpent-4-enyl)-3-methylcyclopentan-1-one |
InChI |
InChI=1S/C13H22O/c1-5-8-13(3,4)9-11-10(2)6-7-12(11)14/h5,10-11H,1,6-9H2,2-4H3/t10-,11+/m1/s1 |
Clé InChI |
CFALARAGWOENSF-MNOVXSKESA-N |
SMILES isomérique |
C[C@@H]1CCC(=O)[C@H]1CC(C)(C)CC=C |
SMILES canonique |
CC1CCC(=O)C1CC(C)(C)CC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


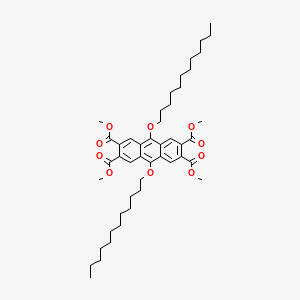
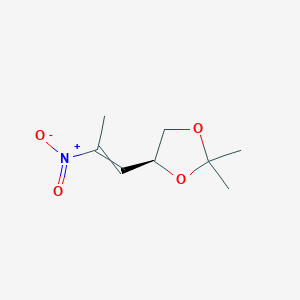
![5-{[(2,3-Dimethylbutan-2-yl)(dimethyl)silyl]oxy}pent-2-en-1-ol](/img/structure/B12560553.png)
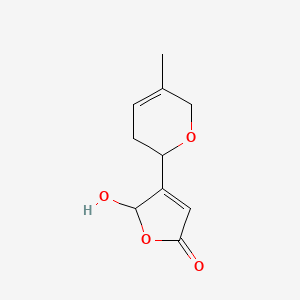
![6-[2-(6-Bromopyridin-2-yl)ethyl]-6'-methyl-2,2'-bipyridine](/img/structure/B12560569.png)
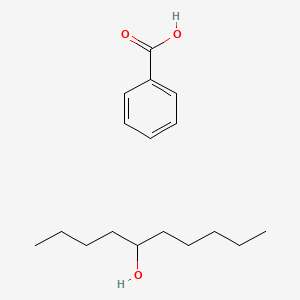
![4-[3-Diphenylphosphoryl-1-(4-hydroxy-3,5-dimethylphenyl)cyclohexyl]-2,6-dimethylphenol](/img/structure/B12560580.png)

![1,2-Dibromo-4,5-bis[(pent-4-en-1-yl)oxy]benzene](/img/structure/B12560587.png)
![Pyrido[2,3-d]pyrimidin-2(1H)-one, 4-cyclohexyl-1-ethyl-7-methyl-](/img/structure/B12560590.png)
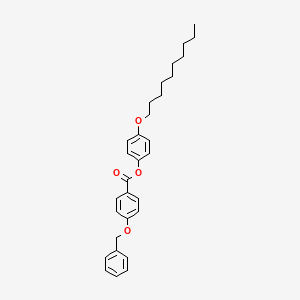
![Chloro(dimethyl){4-[(propan-2-yl)oxy]phenyl}silane](/img/structure/B12560602.png)
![4-[3-(4-Hydroxy-3-methylphenyl)-1,3-dimethylcyclohexyl]-2-methylphenol](/img/structure/B12560605.png)
